2-ethyl-3,4-dihydro-2H-chromene

Synthetic Methodology Chromane Synthesis Yield Optimization

2-Ethyl-3,4-dihydro-2H-chromene (CAS 7734-61-4, C₁₁H₁₄O, MW 162.23 g/mol) is a prototypical 2-alkyl-substituted chromane, comprising a benzene ring ortho-fused to a saturated pyran with an ethyl side-chain at the 2-position. As a core heterocyclic motif, the chromane scaffold is foundational to numerous bioactive natural products (e.g., vitamin E congeners, flavonoids) and synthetic pharmaceuticals.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B8320290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-3,4-dihydro-2H-chromene
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCC1CCC2=CC=CC=C2O1
InChIInChI=1S/C11H14O/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-6,10H,2,7-8H2,1H3
InChIKeyCTHZQSCBKROLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3,4-dihydro-2H-chromene: A Procurement-Ready, Characterized Scaffold for Chromane-Based Research Programs


2-Ethyl-3,4-dihydro-2H-chromene (CAS 7734-61-4, C₁₁H₁₄O, MW 162.23 g/mol) is a prototypical 2-alkyl-substituted chromane, comprising a benzene ring ortho-fused to a saturated pyran with an ethyl side-chain at the 2-position . As a core heterocyclic motif, the chromane scaffold is foundational to numerous bioactive natural products (e.g., vitamin E congeners, flavonoids) and synthetic pharmaceuticals [1]. The 2-ethyl derivative stands as the smallest alkylated homologue above the methyl congener (2-methylchroman), occupying a critical position in the structure-activity landscape between the unsubstituted parent and higher alkyl chains.

Why 2-Ethyl-3,4-dihydro-2H-chromene Cannot Be Replaced by Generic Chromane Analogs


Simple 2-alkyl substitution on the chromane ring exerts a non-linear effect on lipophilicity, steric bulk, and molecular recognition that precludes straightforward analog swapping. Compared to the unsubstituted chromane (logP 2.01), the 2-ethyl group predictively increases AlogP by approximately 0.8–1.0 log units—a shift that can significantly alter passive membrane permeability, protein binding, and metabolic liability in lead optimization campaigns [1]. Furthermore, the 2-ethyl analog maintains a notably lower steric footprint than the 2-propyl derivative (predicted molecular volume ~187 ų vs. ~204 ų), making it the preferred choice when a pocket cannot accommodate the n-propyl chain but still requires greater lipophilicity than the 2-methyl variant [2]. These subtle but quantifiable physicochemical differences translate into divergent SAR endpoints that generic substitution would confound.

2-Ethyl-3,4-dihydro-2H-chromene: Head-to-Head Quantitative Differentiation Data for Informed Procurement


Synthetic Yield Benchmarking: 2-Ethylchroman vs. 2-Methyl- and 2-Phenylchroman via Lateral Lithiation

In a lateral lithiation approach to 2-substituted chromans, trapping of the lithiated ortho-cresol derivative with but-1-ene oxide gave 2-ethyl-3,4-dihydro-2H-chromene (2-ethylchroman) in 90% isolated yield (6.66 g, brown oil) after concentration—substantially exceeding analogous yields reported for 2-methylchroman (prepared via different electrophile trapping) . Although a direct head-to-head under identical conditions is not available, this 90% yield is consistent with the high efficiency of the methoxyethoxy-directed lateral lithiation strategy when combined with the ethylene oxide-type electrophile but-1-ene oxide, and represents a synthetic benchmark for the 2-ethyl congener [1].

Synthetic Methodology Chromane Synthesis Yield Optimization

Spectral Fingerprint Differentiation: ¹H NMR Distinction from 2-Methyl- and Unsubstituted Chromane

The ¹H NMR spectrum of 2-ethyl-3,4-dihydro-2H-chromene (400 MHz, CDCl₃) displays a diagnostic triplet for the terminal methyl (δ 1.04, t, J = 7.2 Hz, 3H), a multiplet for the O-CH proton (δ 3.93–3.87, m, 1H), and a multiplet for the benzylic CH₂ (δ 2.84–2.72, m, 2H) . In contrast, 2-methylchroman exhibits a doublet for the methyl group (δ 1.30–1.35, d) and unsubstituted chromane lacks an alkyl signal in this region . These unambiguous spectral signatures enable rapid, definitive batch identity confirmation in procurement, preventing misidentification with the more commonly encountered 2-methyl analog.

Analytical Chemistry NMR Spectroscopy Structural Confirmation

Lipophilicity-Driven Differentiation: logP and Molecular Volume vs. Chromane and 2-Propylchroman

Calculated AlogP values for the chromane alkyl series demonstrate a stepwise increase in lipophilicity with chain length. The parent chromane has a predicted logP of 2.01 [1]. Adding an ethyl group at the 2-position raises AlogP to an estimated 2.8–3.0, while the 2-propyl analog reaches approximately 3.4 [2]. This ~0.8–1.0 logP increment per methylene unit is critical in medicinal chemistry programs targeting optimal CNS penetration (desirable logP 2–4) or oral bioavailability, where excessive lipophilicity (logP > 5) is associated with poor solubility and promiscuous binding [3]. The 2-ethyl congener thus occupies a 'sweet spot' lipophilicity range for CNS-active chromane derivatives where the parent chromane is too polar and 2-propylchroman is too lipophilic.

Lipophilicity Physicochemical Properties Drug Design

PPAR Agonist Progenitor: Structural Proximity to Clinically Validated Chromane-2-Carboxylic Acid Scaffold

(2R)-2-Ethylchromane-2-carboxylic acid derivatives, directly accessed from the 2-ethyl-chromane core, have been identified as potent, selective PPARα/γ dual agonists. The lead compound 48 (2-ethyl-chromane-2-carboxylic acid elaborated at position 7) demonstrated substantial antihyperglycemic and hypolipidemic activity upon oral administration in db/db mice, Syrian hamsters, and dogs [1]. In contrast, the corresponding 2-methyl-chromane-2-carboxylic acid series was systematically explored and found to yield selective PPARα agonists (not dual PPARα/γ), with a divergent pharmacological profile arising solely from the methyl-to-ethyl substitution at C2 [2]. Thus, the 2-ethyl chromane progenitor is non-negotiable for accessing the dual PPARα/γ agonist phenotype; the 2-methyl analog cannot substitute.

PPAR Dual Agonism Metabolic Disease Chromane SAR

Optimal Procurement Scenarios for 2-Ethyl-3,4-dihydro-2H-chromene Based on Quantitative Differentiation


Late-Stage Lead Optimization of PPARα/γ Dual Agonists for Metabolic Indications

Research teams synthesizing chromane-2-carboxylic acid libraries for Type 2 diabetes or dyslipidemia must use the 2-ethyl progenitor. The 2-methyl scaffold, when converted to the corresponding carboxylic acid, yields only selective PPARα agonists [1]. Only the 2-ethyl congener provides access to the dual PPARα/γ agonist phenotype, as evidenced by compound 48's hPPARα EC₅₀ of 0.045 μM and hPPARγ EC₅₀ of 0.015 μM, with robust in vivo efficacy across three preclinical species [2]. Procuring the correct 2-ethyl-3,4-dihydro-2H-chromene starting material is therefore a go/no-go structural decision, not a matter of cost or convenience.

SAR Exploration of Alkyl Chain Length on Chromane Core Biological Activity

Systematic structure-activity relationship studies investigating the effect of the 2-alkyl substituent on potency, selectivity, or ADME properties require a complete homolog series. 2-Ethyl-3,4-dihydro-2H-chromene fills the gap between 2-methylchroman and 2-propylchroman, enabling a methyl-to-ethyl-to-propyl progression. The predicted AlogP step of ~0.8 units from methyl to ethyl permits researchers to construct statistically meaningful linear free-energy relationships, optimizing logP within the CNS drug-like range (2–4) while avoiding solubility penalties associated with the propyl analog [3].

Scalable Synthesis of Chromane-Containing Natural Product Analogs or Functional Materials

Synthetic chemistry groups requiring a 2-alkylchroman building block in multi-gram quantities benefit from the demonstrated 90% isolated yield and straightforward concentration-based isolation of 2-ethyl-3,4-dihydro-2H-chromene . This efficiency, combined with the unambiguous ¹H NMR fingerprint (δ 1.04 triplet for ethyl CH₃), ensures consistent quality and supply-chain reliability for programs scaling beyond medicinal chemistry quantities [4]. The synthesis proceeds via commercially available ortho-cresol derivatives and but-1-ene oxide, avoiding cryogenic conditions that complicate scale-up of alternative 2-substituted chroman syntheses.

Physicochemical Property Benchmarking of Chromane-Based Screening Libraries

Compound management groups tasked with assembling fragment-like or lead-like screening libraries require chromane derivatives with experimentally characterized purity and identity. 2-Ethyl-3,4-dihydro-2H-chromene is commercially available at 95% purity with a fully assigned ¹H NMR spectrum, providing a characterized, procurement-ready entity for library inclusion. Unlike the 2-propyl analog, for which purity and spectral data are often vendor-specific and unverified, the 2-ethyl congener benefits from reproducible synthetic access and well-documented spectral properties, reducing the QC burden on the receiving laboratory .

Quote Request

Request a Quote for 2-ethyl-3,4-dihydro-2H-chromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.